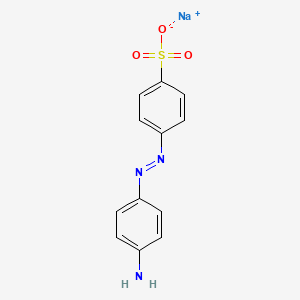

1-((6-溴吡啶-3-基)甲基)-4-甲基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

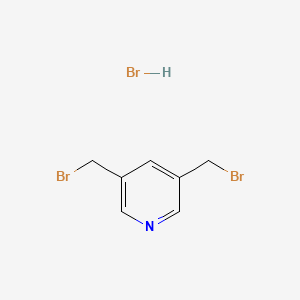

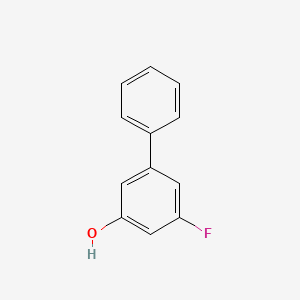

The compound "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthetic routes for the compound . The first paper describes the synthesis of a pyridine derivative with a 4-methylpiperazine moiety, while the second paper details the synthesis of a brominated pyridine compound with relevance to receptor antagonism .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, which are likely relevant to the synthesis of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine". In the first paper, a nucleophilic substitution reaction is used to attach a 1-methylpiperazine to a brominated pyridine precursor . The second paper outlines a multi-step synthesis involving regioselective reactions, methoxylation, and bromination to produce a brominated pyridine derivative . These methods suggest that a similar approach could be used to synthesize "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", potentially starting with a brominated pyridine and introducing the 4-methylpiperazine moiety through nucleophilic substitution.

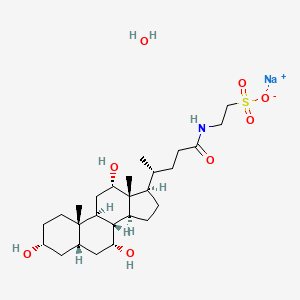

Molecular Structure Analysis

While the molecular structure of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly analyzed in the papers, the structures of related compounds suggest that it would feature a pyridine ring substituted with a bromine atom and a piperazine ring. The presence of these functional groups would influence the compound's electronic properties and potential binding interactions with biological targets .

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", but the described synthetic routes imply that the compound could undergo further functionalization through reactions at the bromine or the piperazine nitrogen atoms. For instance, the bromine could be displaced in a nucleophilic substitution reaction, or the piperazine could be alkylated or acylated .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" are not detailed in the papers. However, based on the properties of similar compounds, it can be inferred that the compound would likely be a solid at room temperature and could exhibit moderate solubility in organic solvents due to the presence of the piperazine and pyridine rings. The bromine atom would make the compound more dense and potentially more reactive towards nucleophiles .

科学研究应用

化学合成和结构分析

- 该化合物已被用于合成各种杂环化合物,展示了其在化学合成中的效用。例如,Mishriky 和 Moustafa (2013) 通过亲核取代反应合成了一个衍生物,强调了其在形成复杂分子结构中的作用 (Mishriky 和 Moustafa,2013)。同样,Karczmarzyk 和 Malinka (2008) 对异噻唑吡啶进行了结构表征,在结构分析中使用衍生物 (Karczmarzyk 和 Malinka,2008)。

生物活性与医学影像

- 研究探索了衍生物的生物活性,例如 Merkel 等人 (2005) 对邻苯二酚氧化酶模型的研究,其中该化合物是不对称区室双核配体的组成部分 (Merkel 等,2005)。在另一项研究中,Wang 等人 (2018) 合成了一个衍生物,用于正电子发射断层扫描 (PET) 成像,突出了其在医学诊断中的相关性 (Wang 等,2018)。

药物发现与分子相互作用研究

- 该化合物的衍生物已被研究其与生物靶标的相互作用。例如,Altenbach 等人 (2008) 研究了一系列 2-氨基嘧啶作为组胺 H4 受体的配体,提供了对药物-受体相互作用的见解 (Altenbach 等,2008)。Demirci 和 Demirbas (2019) 从化合物衍生物合成新型曼尼希碱,并评估了它们对前列腺癌细胞的抗癌活性,展示了该化合物在癌症研究中的潜力 (Demirci 和 Demirbas,2019)。

材料科学与配位化学

- 该化合物也已在材料科学和配位化学中找到应用。Mirzaei 等人 (2012) 报道了含有该化合物衍生物的 1D 配位聚合物的合成,强调了其在合成复杂分子结构中的效用 (Mirzaei 等,2012)。

安全和危害

作用机制

Target of Action

It is known that bromopyridines are often used in pharmaceutical chemistry due to their ability to interact with various biological targets .

Mode of Action

Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling , which could potentially influence their interaction with biological targets.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine . .

属性

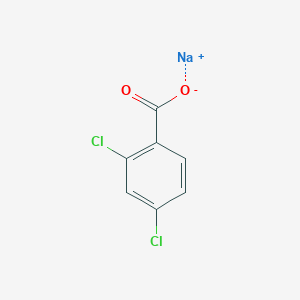

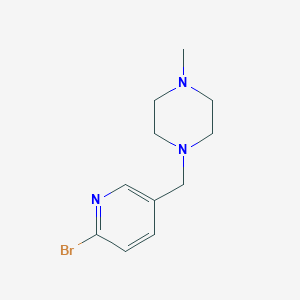

IUPAC Name |

1-[(6-bromopyridin-3-yl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKOKIXKKLJMMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。